molecular formula C10H10O B1624868 2-Benzyl-propenal CAS No. 30457-88-6

2-Benzyl-propenal

Cat. No.: B1624868
CAS No.: 30457-88-6
M. Wt: 146.19 g/mol
InChI Key: DHNSDRAPEVOWJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-propenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-propenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The α,β-unsaturated system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: 2-Benzyl-propenoic acid.

    Reduction: 2-Benzyl-propenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-propenal has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive aldehyde group.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-propenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various biochemical assays and studies to investigate enzyme activity and protein function.

Comparison with Similar Compounds

    Acrolein (Propenal): The simplest α,β-unsaturated aldehyde, used as a biocide and chemical intermediate.

    Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but different applications.

Uniqueness: 2-Benzyl-propenal is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to simpler α,β-unsaturated aldehydes. This makes it particularly valuable in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2-benzylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNSDRAPEVOWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447954
Record name 2-BENZYL-PROPENAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30457-88-6
Record name 2-BENZYL-PROPENAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of triethylamine hydrochloride 27.5 g (0.20 mol) and 37% formalin 16.3 g (0.201 mol) was added dropwise β-phenylpropionaldehyde 25 g (0.183 mol) at 20° to 35° C. and the mixture was reacted at 110° to 115° C. for 4 hours. After the completion of the reaction, the reaction mixture was cooled to 20° C. and extracted with 100 ml of diethyl ether. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was distilled to give 2-benzyl-2-propenal (bp10 : 99° to 101° C.) in a yield of 71%.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A four-necked 500-ml flask equipped with a thermometer and condenser was charged with 134 g (1.0 mol) of 3-phenylpropionaldehyde, 85 g (1.05 mol) of a 37% aqueous formalin solution and 6 g (0.02 mol) of stearic acid, followed by the dropwise addition of 9 g (0.07 mol) of dibutylamine at room temperature under a nitrogen atmosphere over 10 minutes. After the temperature was increased to 90° C., stirring was conducted at the same temperature for 30 minutes. After cooling, 200 ml of water were added to the reaction mixture. The resulting mixture was then extracted with 200 ml of hexane, followed by washing with 200 ml of water. The organic layer was dried and concentrated, whereby 161 g of a crude product were obtained. The crude product was distilled (3.5 mmHg, 80° C.), whereby 110 g (yield: 75%) of 2-benzylacrylaldehyde were obtained.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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